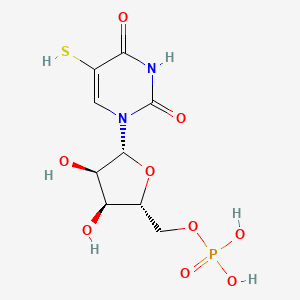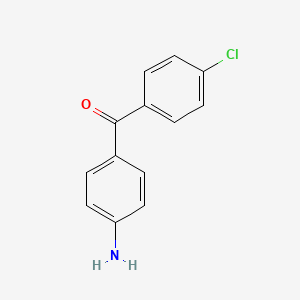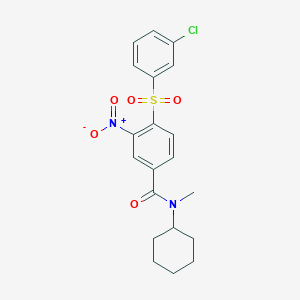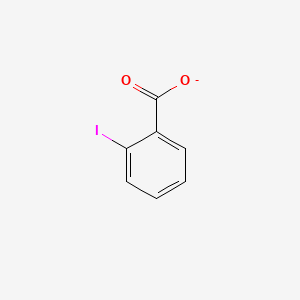![molecular formula C29H30P2 B1229684 [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane](/img/structure/B1229684.png)
[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane: is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring two diphenylphosphino groups attached to a pentane backbone, allows it to form stable complexes with various transition metals, making it a valuable tool in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane typically involves the reaction of a suitable chiral precursor with diphenylphosphine. One common method is the alkylation of a chiral diol with diphenylphosphine in the presence of a base, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The diphenylphosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Chemistry: [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane is extensively used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions. Its chiral nature allows for the selective formation of enantiomerically pure products .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with transition metals makes it a valuable tool in metalloprotein studies .
Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in asymmetric synthesis is crucial for the manufacture of chiral drugs and other high-value compounds .
Mechanism of Action
The mechanism of action of [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane involves its coordination to transition metals, forming stable complexes that can catalyze various reactions. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process. The molecular targets include metal centers in enzymes and synthetic catalysts, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
- **1,3-Bis(diphenyl
1,2-Bis(diphenylphosphino)ethane (dppe): A common symmetrical bidentate ligand used in coordination chemistry.
Properties
Molecular Formula |
C29H30P2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-diphenylphosphanylpentan-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3 |
InChI Key |
CTYPJIUQROQJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
2,4-bis(diphenylphosphino)pentane BDPP cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B1229606.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1229607.png)
![2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1229608.png)
![N-(3,4-dimethylphenyl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methoxyanilino]acetamide](/img/structure/B1229610.png)
![1-Tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1229611.png)

![4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1229615.png)




![2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B1229626.png)
